TCF/LEF Reporter Assay IC50: WIC1 (10 nM) vs. XAV939 (28 nM) vs. IWR-1 (180 nM) vs. PRI-724 (150 nM)
In a cell-based TCF/LEF luciferase reporter assay, WIC1 inhibits Wnt-driven transcriptional activity with an IC50 of 10 nM in BEAS-2B cells stimulated with 5 µM CHIR99021 for 24 hours . Under comparable reporter assay conditions, the tankyrase inhibitor XAV939 exhibits an IC50 of 28.1 nM [1], the Axin stabilizer IWR-1 shows an IC50 of 180 nM , and the CBP/β-catenin interaction inhibitor PRI-724 demonstrates an IC50 of 150 nM . The PORCN inhibitor Wnt-C59 is more potent in this assay (IC50 74 pM) , but operates through an entirely distinct upstream mechanism (Wnt secretion blockade) that yields a different cellular phenotype.
| Evidence Dimension | Inhibitory potency in TCF/LEF luciferase reporter assay |
|---|---|
| Target Compound Data | IC50 = 10 nM (BEAS-2B cells, 24h 5 µM CHIR induction) |
| Comparator Or Baseline | XAV939: IC50 = 28.1 nM; IWR-1: IC50 = 180 nM; PRI-724: IC50 = 150 nM; Wnt-C59: IC50 = 0.074 nM (74 pM) |
| Quantified Difference | WIC1 is 2.8-fold more potent than XAV939, 18-fold more potent than IWR-1, and 15-fold more potent than PRI-724 in this assay context; Wnt-C59 is ~135-fold more potent but functions via Wnt secretion inhibition. |
| Conditions | BEAS-2B human bronchial epithelial cells; Wnt pathway activation via 5 µM CHIR99021 for 24h; TCF/LEF luciferase readout. |
Why This Matters
For researchers requiring potent intracellular inhibition of Wnt/β-catenin transcriptional activity without upstream secretion blockade, WIC1 offers a balanced potency profile with a well-defined IC50 that enables precise dosing in cell-based experiments.
- [1] Tian X, et al. J Exp Clin Cancer Res. 2013;32:100. (TCF/LEF IC50 for XAV939 cited in PMC4636297 Table 2). View Source
